(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol

Catalog No.
S1941189
CAS No.
681491-12-3
M.F
C7H9N3O4
M. Wt
199.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol...

CAS Number

681491-12-3

Product Name

(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol

IUPAC Name

(2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazol-2-yl)methanol

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C7H9N3O4/c1-7(4-11)3-9-2-5(10(12)13)8-6(9)14-7/h2,11H,3-4H2,1H3

InChI Key

UYEAVRLFLZMBSY-UHFFFAOYSA-N

SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])CO

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Substituted Imidazoles

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Antitubercular Potential

Imidazole compounds have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis strain . Certain compounds showed potent antitubercular activity .

Antileishmanial Effects

Imidazole compounds have been found to have potent antileishmanial effects . This is particularly important in the treatment of diseases caused by the parasite Leishmania .

Anti-Trypanosomal Activity

Some 5-nitroindazole derivatives, which are a type of imidazole compound, have shown activity against the Trypanosoma cruzi Y strain . This strain is moderately drug-resistant, making the discovery of effective treatments particularly important .

Luminescent Properties

(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol is a chemical compound classified as an imidazole derivative. Its molecular formula is C₇H₉N₃O₄, and it has a molecular weight of 199.16 g/mol. The structure features a five-membered heterocyclic imidazole ring, which contains two nitrogen atoms; one is a pyrrole-type nitrogen, while the other carries a hydrogen atom. This compound is characterized by the presence of a nitro group at the 6-position and a hydroxymethyl group at the 2-position of the imidazole ring, contributing to its unique chemical properties and potential biological activities .

Typical of imidazole derivatives. It can undergo nucleophilic substitutions due to the presence of the hydroxymethyl group, which can act as a leaving group under certain conditions. Moreover, the nitro group may be reduced to an amine or participate in electrophilic aromatic substitution reactions. The synthesis of similar compounds has been reported, indicating that reactions involving heating with substituted thiiranes and diisopropylethylamine yield high yields of 6-nitro-2,3-dihydroimidazo derivatives .

Research indicates that derivatives of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole exhibit significant biological activities. Preliminary studies have shown antikinetoplastid activity against Trypanosoma brucei and Leishmania species, suggesting potential applications in treating diseases caused by these pathogens. The biological activity of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol may be attributed to its ability to interact with specific biological targets within these organisms .

The synthesis of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol can be achieved through several methods:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation with 2-bromo-4-nitroimidazole in the presence of diisopropylethylamine and propylene oxide has been reported to yield high purity products.
  • Conventional Heating: Heating reactions involving potassium carbonate as a base in dimethylformamide or dimethoxyethane can also facilitate the formation of this compound.
  • Column Chromatography: Purification techniques such as silica gel chromatography are often employed to isolate the desired product after synthesis .

The unique structure and biological activity of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol suggest several potential applications:

  • Pharmaceutical Development: Its antikinetoplastid properties make it a candidate for drug development aimed at treating tropical diseases like leishmaniasis and sleeping sickness.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis and material science due to its reactive functional groups.

Interaction studies have focused on understanding how (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol interacts with biological systems. Preliminary evaluations indicate that it may bind to specific enzymes or receptors involved in pathogen metabolism, thereby inhibiting their growth or survival. Further research is necessary to elucidate these interactions fully and determine the compound's mechanism of action against target organisms .

Several compounds share structural similarities with (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6-Nitro-4-(p-tolyl)-imidazo[1,5-a]pyridineContains an imidazole ring with a different substituentAntimicrobial properties
5-NitroimidazoleSimple nitro-substituted imidazoleAntiprotozoal activity
1-(5-Nitro-1H-imidazol-2-yl)ethanolHydroxylated derivative with nitro groupAntimicrobial effects

The uniqueness of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol lies in its specific arrangement of functional groups and its potential effectiveness against kinetoplastids compared to other imidazole derivatives which may not exhibit similar potency against these pathogens .

The synthesis of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol represents a complex heterocyclic chemistry challenge requiring specialized synthetic methodologies. This compound, classified as an imidazole derivative with molecular formula C₇H₉N₃O₄ and molecular weight 199.16 g/mol, features a five-membered heterocyclic imidazole ring containing two nitrogen atoms, a nitro group at the 6-position, and a hydroxymethyl group at the 2-position .

Laboratory-Scale Synthesis Protocols

Cyclization Reaction Mechanisms

The formation of imidazo[2,1-B]oxazole derivatives primarily occurs through cyclization mechanisms involving the interaction between imidazole precursors and oxazole-forming reagents. The cyclization of appropriate precursors under specific conditions represents the fundamental approach to constructing the bicyclic imidazo[2,1-B]oxazole framework .

The synthesis typically involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine . This mechanism proceeds through nucleophilic substitution followed by intramolecular cyclization to form the desired heterocyclic system. The reaction mechanism for cyclization involves the formation of intermediate products that can be isolated and characterized, allowing for detailed study of the reaction pathway under different conditions [3].

Research demonstrates that cyclization reactions can be initiated when the hydroxyl group in the imidazole molecule attacks the electrophilic acyl carbonyl of chloroacetylchloride compounds. The compound formation occurs through the attack of the second electrophilic group to methyl chloride with the unshared electron pair of the nitrogen in the imidazole through resonance that occurs in the molecule [3]. This mechanism does not require the use of a base, as the reaction proceeds through intramolecular cyclization facilitated by the molecular structure itself.

Microwave-Assisted Synthesis Parameters

Microwave-assisted organic synthesis has emerged as a highly effective method for heterocyclic compound preparation, offering enhanced reaction rates, higher yields, improved purity, and eco-friendly reaction conditions compared to conventional methods [4] [5]. For imidazole and oxazole derivatives, microwave irradiation provides significant advantages in terms of synthesis efficiency.

The optimization of microwave-assisted synthesis involves careful control of several parameters. Temperature optimization studies show that microwave irradiation at 65°C and 350W for 8 minutes in isopropanol medium results in the formation of oxazole derivatives in yields up to 96% [6]. The use of potassium phosphate as a strong base with 2 equivalents in isopropanol solvent under appropriate microwave irradiation conditions allows for selective synthesis of both oxazoline and oxazole derivatives [6].

For imidazoline derivatives, microwave irradiation parameters include power settings of 350W with temperature control at 65°C [4]. The reaction time under microwave conditions is significantly reduced compared to conventional heating, with typical reaction times ranging from 5-8 minutes for optimal product formation [6]. The microwave-assisted approach demonstrates the concept of "Microwave induced Organic Reaction Enhancement" (MORE) chemistry, which has been utilized for rapid, sustainable and efficient synthesis [4].

Critical parameters for microwave-assisted synthesis include:

  • Temperature range: 60-80°C for optimal selectivity
  • Power output: 350W as standard setting
  • Reaction time: 5-15 minutes depending on substrate
  • Solvent selection: Isopropanol for oxazole formation, dimethylformamide for imidazole derivatives
  • Base equivalents: 2 equivalents of potassium phosphate for complete conversion [6] [4]

Industrial Production Techniques

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a paradigm shift from traditional batch processing to streamlined industrial production methods. For imidazole derivative synthesis, continuous flow reactors offer enhanced scalability, reproducibility, and process control compared to batch methodologies [7] [8].

The implementation of continuous flow synthesis for imidazo[2,1-B]oxazole derivatives involves multi-reactor systems operating under controlled temperature and pressure conditions. A three-reactor, multistep continuous-flow system has been successfully demonstrated for the synthesis of highly functionalized oxadiazole derivatives without isolation of intermediates [8]. This approach provides excellent overall yields while eliminating the need for intermediate purification steps.

For imidazole alkylation reactions, continuous flow methods using zeolite catalysts at high temperature and pressure in heterogeneous catalytic flow reactors achieve yields and selectivity exceeding 95% for normal-chain alcohols while maintaining residence times of 13 minutes [9]. The productivities achieved range between 9-14 g/h, with the only side product being water, thus expressing high atom economy [9].

The multi-jet oscillating disk (MJOD) flow reactor platform has been successfully implemented for imidazole backbone modifications, achieving production capacities of 95 g/day for mono-iodinated derivatives and 295 g/day for di-iodinated products [10]. The continuous flow processes demand short reactor residence times and afford modified imidazoles at high mass-time yields [10].

Key advantages of continuous flow implementation include:

  • Residence times: 10-15 minutes for complete conversion
  • Production rates: 0.5 g/h for complex heterocycles
  • Temperature control: Precise regulation at 100-150°C
  • Pressure management: 4.0 bar back pressure for optimal reaction conditions
  • Scalability: Direct scale-up from laboratory to production scale [8]

Solvent Selection and Yield Optimization

Solvent selection plays a crucial role in optimizing yields for nitroimidazole synthesis and affects both reaction efficiency and product isolation. Research demonstrates that acetonitrile as solvent with potassium carbonate as base provides optimal yields for alkylation reactions compared to other solvent-base combinations including dimethylsulfoxide, dimethylformamide, and various potassium hydroxide systems [11].

Temperature effects on solvent systems show marked improvement in yields when reactions are heated to 60°C. Alkylation in acetonitrile as solvent in the presence of potassium carbonate leads to N-alkylated derivatives of imidazole in yields ranging from 66-85% at elevated temperatures [11]. The kinetics of alkylation reactions are significantly influenced by temperature, with reaction times reduced from several hours to 1-3 hours under optimized conditions.

For industrial production, solvent recovery and recycling become critical economic factors. High boiling point solvents such as N,N-dimethylacetamide (DMA) present challenges during purification due to difficulty of removal. To address this, continuous-flow methods incorporating liquid-liquid microextraction have been developed to remove high boiling point polar solvents and impurities, providing target compounds in high purity [8].

Optimization studies for crystallization processes reveal that monochlorobenzene serves as an effective solvent for purification of heterocyclic compounds, allowing quantitative separation of pure products after removal of excess reagents [12]. The crystallization process can be enhanced by controlling temperature gradients, with final temperatures of room temperature or below (approximately 20°C) providing optimal crystal formation [12].

Solvent selection criteria for industrial optimization include:

  • Dissolution efficiency for reactants and products
  • Boiling point considerations for recovery
  • Chemical compatibility with reaction conditions
  • Environmental and safety factors
  • Cost-effectiveness for large-scale operations [13] [11] [12]

Purification and Isolation Procedures

The purification of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol requires specialized techniques due to its heterocyclic nature and the presence of multiple functional groups. Effective purification strategies combine chromatographic methods, crystallization techniques, and modern separation technologies.

Column chromatography represents the primary purification method for heterocyclic compounds, utilizing silica gel as the stationary phase and various solvent systems as mobile phases [14]. For imidazole derivatives, the separation exploits differences in polarity between compounds, allowing molecules to be readily separated based on their affinity for the stationary phase [14]. The technique is particularly valuable for novel compounds where little is known about their physical properties.

Silica gel and alumina serve as the most common stationary phases for column chromatography, with both being highly polar and interacting strongly with polar compounds and solvents while showing weaker interactions with nonpolar molecules [14]. The choice of eluent system is critical for successful separation, with typical combinations including ethyl acetate/hexane gradients ranging from 1:5 to pure ethyl acetate depending on compound polarity [3].

For thin-layer chromatography optimization, water has been identified as the most suitable mobile phase for separation of heterocyclic nitrogen compounds, even for compounds that co-migrate with others under different solvent systems [15]. The retention behavior depends on molecular structure, the nature and polarity of the eluent, and the nature of the stationary phase [15].

Recrystallization techniques provide an alternative purification approach based on the principle that solubility of most solids increases with temperature [16]. The process involves dissolving the impure compound in a minimum amount of appropriate solvent at high temperature, followed by slow cooling to promote crystallization of the pure compound while leaving impurities in solution [16] [17].

Crystallization optimization for nitroimidazole compounds involves careful control of several parameters. Single crystals can be grown by slow solvent evaporation methods, and bulk crystals of significant size (8.0×6.5×2.0 mm³) can be obtained using seed crystals [18]. The crystallization process benefits from controlled cooling rates, with slower cooling producing larger, higher quality crystals [16].

Preparative high-performance liquid chromatography (HPLC) offers high-resolution purification for complex mixtures. For nitroimidazole compounds, preparative HPLC systems utilize columns such as Hypersild Gold C18 (150×10 mm, 5μm particle size) for effective separation [19]. The technique provides excellent purity with specific activities suitable for analytical and biological applications.

Advanced purification techniques include vacuum distillation for compounds with appropriate volatility characteristics, and microfluidic extraction methods for continuous purification in flow synthesis applications [8]. Liquid-liquid microextraction has been successfully implemented to remove high boiling point polar solvents and impurities while providing target compounds in high purity with excellent overall yields [8].

Role of Nitro Group Positioning in Biological Activity

The position of the nitro group within the imidazooxazole framework represents a crucial determinant of biological activity. In the case of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol, the nitro group is positioned at the 6-position of the bicyclic system, which confers specific electronic and biochemical properties.

Electron-withdrawing Effects and Nitroreductase Activation

The 6-nitro positioning demonstrates enhanced nitroreductase activation compared to alternative positions . Electron-withdrawing groups such as nitro and trifluoromethoxy at the 6-position have been shown to boost nitroreductase activation, representing a key mechanism for biological activity . This positioning facilitates the reduction of the nitro group to generate reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparative Analysis of Nitro Group Positions

Research indicates that compounds with a nitro group at position 5 are usually more active than the corresponding 4-nitro derivatives [2]. However, 4-nitroimidazoles exhibit lesser toxicity than 5-nitro analogues [2]. The effects are particularly remarkable for 2,4- and 2,5-dinitroimidazoles, where 2-nitroimidazole derivatives are generally more active as radiosensitizers than metronidazole [2]. The 6-position nitro group in the target compound represents an optimal balance between activity and toxicity profile.

Mechanistic Implications

The nitro group serves as a critical pharmacophore through its electron-withdrawing nature, which affects the polarity of the corresponding molecules and favors interaction with proteins [3]. The electron-withdrawing effect observed in aromatic rings plays an important role in developing new synthetic routes, as it favors certain positions for electrophilic substitution reactions [3]. Within the cell, nitro compounds undergo redox reactions and can release nitric oxide as a result [3].

Impact of Methyl Substitution on Pharmacokinetic Properties

The methyl substitution at the 2-position of the imidazooxazole ring system significantly influences the pharmacokinetic properties of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol through multiple mechanisms.

Magic Methyl Effect

The incorporation of methyl groups can result in profound increases in biological activity, a phenomenon known as the "magic methyl effect" [4]. The magic methyl effect has become relevant in medicinal chemistry due to the huge pharmacological effects observed once the C-H bond was converted into a C-Me bond [5]. The multiple implications related to this particular functionalization lead to metabolic stability variations, pharmacodynamic and pharmacokinetic property modifications, and induced conformational effects [5].

Conformational and Electronic Effects

The methyl substitution at the 2-position induces conformational modifications that could improve the adoption of bioactive conformation or disrupt spatial planarity and symmetry disposition, including increased lipophilicity [5]. Research demonstrates that the conformational effect produced by methylation can be remarkable, with methylated derivatives showing more than a 10-fold decrease in potency compared to their unmethylated analogs in some cases [6].

Pharmacokinetic Modulation

Methylation can increase or decrease the half-life of drugs depending on the specific molecular context [4]. The introduction of methyl groups may enhance the selectivity of molecules, with some examples showing up to 87-fold increases in selectivity toward particular targets [4]. Increased methylation reduces the free energy of desolvation required to remove a ligand from solvated water molecules when it transfers from an aqueous environment to a lipophilic environment, resulting in increased binding affinity and enhanced potency [4].

Lipophilicity and Membrane Permeability

The grafting of methyl groups on an active molecule typically renders it more lipophilic and therefore less soluble in water [7]. However, in some particular cases, grafting one or several methyl groups to a molecule results in an increase of water solubility by mechanisms such as the increase of hydrophobic bonding possibilities or diminution of the crystal lattice energy [7]. The increase in lipophilicity due to methylation can drastically modify the bioavailability of the drug and thus its efficacy [7].

Comparative Analysis with Analogous Imidazooxazole Derivatives

Structural Analogues and Activity Profiles

The compound (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol shares structural similarities with several clinically relevant imidazooxazole derivatives. Comparative analysis with analogous compounds reveals distinct structure-activity relationships:

The structural analogue 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-B]oxazole demonstrates different substitution patterns, leading to variations in reactivity and bioactivity . The positional isomerism of the nitro group (5-position versus 6-position) results in altered electronic distribution and biological activity profiles.

Bicyclic Nitroimidazole Derivatives

Compounds containing the imidazo[2,1-b] [5]oxazine ring system have been shown to be active against tuberculosis [2]. The most promising compound of this series, PA-824, has demonstrated significant antitubercular activity with a minimum inhibitory concentration of 0.06 μg/mL against Mycobacterium bovis BCG and high activity against Mycobacterium tuberculosis H37Rv [2].

Delamanid and Pretomanid Comparison

When compared to established antitubercular agents, the target compound structure shows similarities to both Delamanid and Pretomanid. Delamanid exhibits a minimum inhibitory concentration of 0.012 μg/mL and demonstrates non-mutagenic properties while inhibiting the synthesis of methoxy- and keto-mycolic acid [8]. Pretomanid, with a minimum inhibitory concentration of 0.039 μg/mL, shows a dual mechanism involving protein synthesis and lipid synthesis inhibition [8].

Thiazole versus Oxazole Ring Systems

The comparison with 6-Nitro-2,3-dihydroimidazo[2,1-b] [5]thiazoles reveals that the substitution of the oxazole ring with a thiazole ring affects chemical properties and applications . The thiazole-containing analogues demonstrate altered chemical properties due to the sulfur heteroatom, which influences electron distribution and binding affinity to biological targets.

Activity Enhancement Patterns

Structure-activity relationship studies have demonstrated that the presence of both imidazole and oxazole rings confers distinct chemical and biological properties . The unique bicyclic structure of the target compound allows for specific interactions with molecular targets such as enzymes and receptors, contributing to its antimicrobial and anticancer activities.

Electronic Effects of Heterocyclic Ring Modifications

Electron Density Distribution

The electronic properties of the imidazooxazole ring system are fundamentally influenced by the heteroatom positioning and substitution patterns. The imidazole ring demonstrates electron-rich characteristics due to the presence of nitrogen atoms, making it readily capable of binding with various enzymes, proteins, and receptors [9].

Aromaticity and Conjugation Effects

The fused heterocyclic system exhibits enhanced conjugation and aromaticity compared to individual ring systems. Protonation studies on imidazole derivatives reveal that the protonated and alkylated cationic species are more aromatic than the neutral imidazole precursors [10]. This aromaticity change affects the electronic distribution and binding characteristics of the molecule.

Nitrogen Positioning Effects

The positions of endocyclic nitrogen atoms relative to substituents influence the electronic properties in a profound manner. Nitrogen atoms in ortho positions significantly boost electron-donation and weaken electron-withdrawal by induction [11]. The resonance charge transfer from substituents to nitrogen atoms, followed by inductive interactions with further nitrogen atoms, creates a complex electronic environment that affects biological activity.

Electron-Withdrawing and Donating Effects

The nitro group at the 6-position acts as a strong electron-withdrawing substituent, with traditional Hammett substituent constants of σp = +0.78 and σm = +0.71 [12]. This electron-withdrawing ability affects the electronic distribution throughout the heterocyclic system, influencing both chemical reactivity and biological activity.

Heterocyclic Ring Fusion Effects

The fusion of imidazole and oxazole rings creates a unique electronic environment that enhances molecular recognition and binding affinity. The combination of electron-rich imidazole with the electron-deficient oxazole ring creates a balanced electronic distribution that optimizes interactions with biological targets.

Substituent Electronic Effects

Research Findings and Data Tables

The structure-activity relationship analysis reveals several key findings regarding the biological activity of (2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol:

Table 1: Nitro Group Positioning Effects on Biological Activity

PositionBiological ActivityMechanismReference
2-NitroGenerally more active as radiosensitizersEnhanced electron-withdrawing effects [2]
4-NitroLesser toxicity than 5-nitro analoguesReduced cytotoxicity profile [2]
5-NitroUsually more active than 4-nitro derivativesOptimal for anaerobic activity [2]
6-NitroEnhanced nitroreductase activationElectron-withdrawing groups boost activation

Table 2: Impact of Methyl Substitution on Pharmacokinetic Properties

Substitution TypePharmacokinetic EffectPotency ChangeMechanismReference
N-methylationIncreased lipophilicityVariable (depends on position)Magic methyl effect [4]
Ortho-methylationConformational changes100-fold increase possibleTorsional twist induction [4]
Meta-methylationMinimal effectsModerate changesElectronic distribution [7]
Para-methylationActivity enhancement3.7-fold increaseHydrogen bonding enhancement [7]

Table 3: Comparative Analysis with Analogous Imidazooxazole Derivatives

CompoundRing SystemMIC (μg/mL)Key DifferencesActivity Profile
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-B]oxazoleImidazooxazoleNot specifiedDifferent substitution patternVariations in reactivity
6-Nitro-2,3-dihydroimidazo[2,1-b] [5]thiazolesImidazothiazoleNot specifiedThiazole instead of oxazoleAltered chemical properties
PA-824 (Pretomanid)Imidazooxazine0.031-0.531Oxazine ring systemDual mechanism
Delamanid (OPC-67683)Imidazooxazole0.012Non-mutagenic profileMycolic acid synthesis inhibition
CGI-17341ImidazooxazoleComparable to INHEarlier generationTuberculostatic activity

Table 4: Electronic Effects of Heterocyclic Ring Modifications

ModificationElectronic EffectBiological ImpactExamplesReference
Heterocyclic ring fusionConjugation enhancementImproved target bindingBicyclic systems [15]
Nitrogen atom positioningElectron density redistributionAltered selectivityImidazole tautomers [10]
Electron-withdrawing groupsIncreased electrophilicityEnhanced reduction potentialNitro, CF₃ groups [12]
Electron-donating groupsIncreased nucleophilicityModified receptor interactionMethyl, OH groups [13]

XLogP3

-0.2

Dates

Last modified: 08-16-2023

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